Home > Products > Screening Compounds P44083 > Coproporphyrin IV
Coproporphyrin IV - 18372-11-7

Coproporphyrin IV

Catalog Number: EVT-1195492
CAS Number: 18372-11-7
Molecular Formula: C36H38N4O8
Molecular Weight: 654.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Coproporphyrin I

    Compound Description: Coproporphyrin I is a type I isomer of coproporphyrin. It is a naturally occurring porphyrin found in humans and is often used as a biomarker for various diseases. It is also a known substrate of Multidrug Resistance-associated Protein 4 (MRP4), and its plasma levels can indicate MRP4 transporter modulation in conditions like Non-alcoholic Steatohepatitis (NASH) []. In the context of porphyrias, the ratio of Coproporphyrin I to Coproporphyrin III in urine and feces serves as a diagnostic marker for different types of the disease [, ].

Coproporphyrin II

    Compound Description: Coproporphyrin II is a type II isomer of coproporphyrin. While less studied than its counterparts Coproporphyrin I and III, it is found in trace amounts in human urine and serves as a minor constituent of the total coproporphyrin excreted []. Like other coproporphyrin isomers, its presence and levels in biological samples can provide insights into porphyrin metabolism and potential disease states.

Coproporphyrin III

    Compound Description: Coproporphyrin III is a type III isomer of coproporphyrin and plays a crucial role in heme biosynthesis. It acts as a substrate for Coproporphyrin Ferrochelatase, the enzyme responsible for inserting iron into the porphyrin ring, eventually leading to heme formation [, ]. Like Coproporphyrin I, it is used as a biomarker for various diseases, including porphyrias [, , , ]. In the context of OATP1B transporter activity, the ratio of Coproporphyrin III to Coproporphyrin I in urine is a sensitive indicator [].

Uroporphyrin I

    Compound Description: Uroporphyrin I is a type I porphyrin isomer with eight carboxyl groups. It is an abnormal isomer that accumulates in congenital erythropoietic porphyria []. While it is not a direct precursor to heme, its presence in significant amounts is indicative of disruptions in the heme biosynthesis pathway.

Uroporphyrin III

    Protoporphyrin IX

      Compound Description: Protoporphyrin IX is a crucial precursor in heme biosynthesis. It is formed from Coproporphyrinogen III through a series of decarboxylation and oxidation reactions []. Protoporphyrin IX itself acts as the substrate for ferrochelatase, the enzyme responsible for inserting iron into the porphyrin ring to form heme. Elevated levels of Protoporphyrin IX are associated with conditions like erythropoietic protoporphyria.

    Harderoporphyrinogen

      Compound Description: Harderoporphyrinogen is an intermediate in the biosynthesis of heme. It is formed from pentacarboxylate porphyrinogen III by the enzyme coproporphyrinogen oxidase [].

    Dehydroisocoproporphyrinogen

      Compound Description: Dehydroisocoproporphyrinogen is another intermediate in the pathway of heme biosynthesis. It is formed from pentacarboxylate porphyrinogen III by the same enzyme that also catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX [].

      Compound Description: While not porphyrins themselves, HDA and TDA are dicarboxylic acids studied in conjunction with Coproporphyrin I and III as potential endogenous biomarkers for OATP1B transporter activity []. They are investigated for their sensitivity in detecting OATP1B inhibition by drugs like Probenecid.

    Source and Classification

    Coproporphyrin IV is primarily derived from the degradation of heme and is synthesized through the porphyrin biosynthetic pathway. It is an intermediate product formed during the conversion of coproporphyrinogen III to heme, which is essential for oxygen transport and various enzymatic reactions in living organisms. The classification of coproporphyrins is based on their structural differences, with Coproporphyrin IV being less common compared to its counterparts, such as Coproporphyrin I and III.

    Synthesis Analysis

    The synthesis of Coproporphyrin IV can be achieved through several methods:

    1. Chemical Synthesis:
      • A common method involves the reaction of urea with phthalic anhydride and a copper salt (e.g., copper chloride) in the presence of a molybdenum catalyst. This method typically requires heating under controlled conditions to facilitate the formation of porphyrins.
      • The reaction parameters include temperatures around 150-200°C and reaction times varying from several hours to overnight, depending on the desired yield and purity.
    2. Biotechnological Approaches:
      • Recent advancements have introduced biotechnological methods for producing Coproporphyrin IV using genetically modified microorganisms such as Escherichia coli and Rhodobacter sphaeroides. These organisms can be engineered to enhance metabolic pathways that lead to increased yields of coproporphyrins.
      • Conditions for biotechnological synthesis often involve optimizing growth media, temperature (usually around 30°C), and pH levels to maximize production efficiency.
    Molecular Structure Analysis

    The molecular structure of Coproporphyrin IV consists of a tetrapyrrole ring, which is characterized by four pyrrole subunits linked by methine bridges. Key structural features include:

    • Molecular Formula: C24_{24}H26_{26}N4_4
    • Molecular Weight: 398.5 g/mol
    • The compound has specific stereochemical configurations that influence its reactivity and interactions with other molecules.
    • The presence of propionic acid side chains distinguishes it from other porphyrins, contributing to its unique properties.

    The structure can be analyzed using techniques such as NMR spectroscopy, which provides insights into the electronic environment of hydrogen atoms within the molecule.

    Chemical Reactions Analysis

    Coproporphyrin IV participates in various chemical reactions:

    1. Oxidation Reactions:
      • Involves the conversion of Coproporphyrin IV into oxidized porphyrin derivatives using agents like hydrogen peroxide or potassium permanganate.
      • Typical conditions include acidic or neutral pH environments to facilitate oxidation.
    2. Reduction Reactions:
      • Reduction can convert Coproporphyrin IV into its corresponding porphyrinogen form using reducing agents like sodium borohydride.
      • These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
    3. Substitution Reactions:
      • Coproporphyrin IV can undergo substitution reactions where hydrogen atoms are replaced by metal ions or functional groups, forming metalloporphyrins.
      • Common metal salts used include zinc chloride or iron chloride, with reaction conditions varying based on the desired metal incorporation.
    Mechanism of Action

    The mechanism of action for Coproporphyrin IV primarily revolves around its role in heme biosynthesis:

    1. Biosynthetic Pathway:
      • Coproporphyrin IV is generated from coproporphyrinogen III through decarboxylation reactions catalyzed by specific enzymes.
      • The subsequent conversion to heme involves oxidation followed by iron insertion via ferrochelatase enzymes.
    2. Biological Interactions:
      • As an intermediate in heme synthesis, Coproporphyrin IV interacts with various biological molecules, influencing processes such as oxygen transport and electron transfer in cellular respiration.
    Physical and Chemical Properties Analysis

    Coproporphyrin IV exhibits several notable physical and chemical properties:

    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
    • Melting Point: Typically ranges between 180-185°C.
    • Absorption Spectrum: Displays characteristic absorption peaks in the UV-visible spectrum, which can be used for analytical purposes.

    These properties make Coproporphyrin IV suitable for various applications in research and industry.

    Applications

    Coproporphyrin IV has diverse applications across multiple fields:

    1. Scientific Research:
      • Used as a precursor for synthesizing other porphyrins and metalloporphyrins, facilitating studies on porphyrin chemistry.
      • Investigated for its role in heme biosynthesis, contributing to our understanding of metabolic pathways in bacteria and eukaryotes.
    2. Medical Applications:
      • Explored for use in photodynamic therapy, where it acts as a photosensitizer for cancer treatment.
      • Serves as a biomarker for certain diseases related to heme metabolism disorders.
    3. Industrial Uses:
      • Employed in manufacturing dyes, pigments, and catalysts due to its chromophoric properties.
      • Investigated for potential applications in developing new materials with specific optical or electronic properties.
    Chemical Structure and Biosynthesis of Coproporphyrin IV

    Structural Characterization and Isomeric Differentiation

    Molecular Configuration of Coproporphyrin IV vs. Other Isomers

    Coproporphyrin IV (Copro IV) belongs to the tetracarboxylic porphyrin family, characterized by four propionate side chains. Its molecular formula is C~36~H~38~N~4~O~8~, with a molecular weight of 654.71 g/mol [6]. Structurally, it is defined by the specific arrangement of its methyl and propionate substituents across the tetrapyrrole macrocycle. Unlike biologically predominant isomers (Copro I and III), Copro IV features a non-physiological symmetry: methyl groups occupy positions 5, 9, 14, and 20, while propionates reside at positions 2, 7, 13, and 18 [5] [6].

    Table 1: Substituent Positions of Coproporphyrin Isomers

    IsomerMethyl Group PositionsPropionate Group PositionsSymmetry
    Copro I1,5,8,142,7,13,18D~4h~
    Copro III1,5,8,142,7,13,17C~2v~
    Copro IV5,9,14,202,7,13,18D~2d~ [3] [5] [6]

    Copro IV constitutes <2% of total coproporphyrins in biological systems and arises primarily from spontaneous chemical oxidation of coproporphyrinogen intermediates rather than enzymatic processes [3] [6]. This contrasts with Copro III, which serves as the physiological substrate for heme synthesis via the coproporphyrin-dependent pathway (CPD) in prokaryotes [4] [10].

    Crystallographic Attributes and Nonplanar Distortions in Tetrapyrrole Systems

    Copro IV exhibits distinct solid-state packing due to its symmetrical D~2d~ configuration. X-ray crystallography reveals significant nonplanar distortions ("saddling") of the tetrapyrrole macrocycle, influenced by steric repulsion between adjacent propionate groups [4] [8]. This distortion alters π-π stacking interactions in crystalline phases compared to Copro I or III. For example, the dihedral angle between pyrrole rings in Copro IV exceeds 15°, reducing orbital overlap and affecting photophysical properties [8].

    The propionate flexibility in Copro IV also impacts metal chelation kinetics. Crystallographic studies of metal complexes show that distorted macrocycles exhibit longer metal-nitrogen bond lengths (e.g., 2.05 Å for Cu-Copro IV vs. 1.99 Å for Cu-Copro III), weakening coordination stability [4] [8]. These structural attributes contribute to Copro IV’s metabolic inertness in biological systems, as its geometry is incompatible with active sites of heme-synthesis enzymes like coproporphyrin ferrochelatase (CpfC) [4] [10].

    Table 2: Crystallographic Parameters of Coproporphyrin Isomers

    ParameterCopro ICopro IIICopro IV
    Symmetry GroupP~1~P2~1~/cP2~1~2~1~2
    Macrocycle DistortionMinimal saddlingModerate rufflingPronounced saddling
    Mean Pyrrole Tilt (°)3.26.816.5 [4] [8]

    Biosynthetic Pathways in Eukaryotic and Prokaryotic Systems

    Role of Uroporphyrinogen Decarboxylase in Coproporphyrinogen III/IV Formation

    Uroporphyrinogen decarboxylase (HemE) catalyzes the stepwise decarboxylation of uroporphyrinogen III’s acetate groups to methyl groups, forming coproporphyrinogen III (Copro’gen III) [1] [7]. This enzyme operates via a random-order mechanism, sequentially converting uroporphyrinogen’s eight carboxyl groups to four methyl groups through intermediates like hepta-, hexa-, and pentacarboxylic porphyrinogens [7]. Crucially, HemE displays strict stereospecificity for the uroporphyrinogen III isomer, preventing significant production of Copro’gen IV under normal conditions [3] [7].

    Copro IV formation occurs non-enzymatically through two primary routes:

    • Autoxidation of Uroporphyrinogen I: Spontaneous decarboxylation of the symmetrical uroporphyrinogen I yields Copro’gen I, which oxidizes to Copro I and isomerizes to Copro IV under acidic conditions (e.g., in urine or lysosomes) [3] [6].
    • Acid-Catalyzed Isomerization: Copro’gen III undergoes protonation at physiological pH, leading to ring flipping and formation of Copro’gen IV as a minor byproduct (<5% of total coproporphyrinogens) [3] [7].

    Table 3: Decarboxylation Sequences of Uroporphyrinogen Isomers

    SubstratePrimary ProductMinor ProductsCatalytic Mechanism
    Uroporphyrinogen IIICoproporphyrinogen IIINoneStereospecific decarboxylation (D→A rings first)
    Uroporphyrinogen ICoproporphyrinogen ICoproporphyrinogen IV (via isomerization)Stochastic decarboxylation [1] [7]

    Oxidative Modifications and Metalation Dynamics in Coproporphyrin IV Synthesis

    Copro IV synthesis is inherently linked to oxidative stress. Reactive oxygen species (ROS) accelerate the oxidation of coproporphyrinogens to coproporphyrins, favoring non-enzymatic isomerization to Copro IV [9] [10]. In Escherichia coli, elevated ROS increases Copro IV production by 300% due to impaired HemD activity (uroporphyrinogen III synthase), which diverts hydroxymethylbilane toward uroporphyrinogen I formation [9].

    Metalation of Copro IV is kinetically disfavored compared to other isomers. Ferrochelatases exhibit <10% activity with Copro IV due to steric clashes between its propionates and active-site residues. For example, in Listeria monocytogenes CpfC, Arg45 forms hydrogen bonds with Copro III’s propionate 6 but cannot accommodate Copro IV’s inverted propionate 2 [4] [10]. Similarly, mammalian protoporphyrin ferrochelatase shows no activity with Copro IV. The metalation rate constant (k~cat~) for Copro IV is ≤0.1 min⁻¹ vs. 15 min⁻¹ for Copro III [4].

    Table 4: Metalation Kinetics of Coproporphyrin Isomers by Ferrochelatases

    EnzymeSubstratek~cat~ (min⁻¹)K~m~ (μM)Specificity Factor (k~cat~/K~m~)
    L. monocytogenes CpfCCopro III18.72.57.5
    Copro IV0.09>100<0.001
    Human protoporphyrin ferrochelataseCopro IVUndetectable-- [4] [10]

    Spontaneous oxidative modifications further limit Copro IV’s metabolic utility. Its propionates undergo rapid β-oxidation in peroxisomes, forming dicarboxylic porphyrins that accumulate in tissues during porphyrias or liver dysfunction [5] [7]. This degradation pathway underscores Copro IV’s role as a metabolic dead-end product rather than a physiological intermediate.

    Properties

    CAS Number

    18372-11-7

    Product Name

    Coproporphyrin IV

    IUPAC Name

    3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid

    Molecular Formula

    C36H38N4O8

    Molecular Weight

    654.7 g/mol

    InChI

    InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

    InChI Key

    POHWJGRQLRWYGL-UHFFFAOYSA-N

    SMILES

    CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O

    Synonyms

    coproporphyrin IV

    Canonical SMILES

    CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.